(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

LSD1 inhibitor Monoamine oxidase Selectivity window

(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is a chiral trans-2-arylcyclopropanamine derivative bearing a para-benzyloxyphenyl substituent. It belongs to the arylcyclopropanamine class and is employed as a versatile synthetic intermediate, most notably as the direct precursor to advanced LSD1 (KDM1A) demethylase inhibitors such as RN-1 (also designated LSD1 Inhibitor IV).

Molecular Formula C16H17NO
Molecular Weight 239.318
CAS No. 1157140-21-0
Cat. No. B2783623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine
CAS1157140-21-0
Molecular FormulaC16H17NO
Molecular Weight239.318
Structural Identifiers
SMILESC1C(C1N)C2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C16H17NO/c17-16-10-15(16)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15-16H,10-11,17H2
InChIKeyWVKRVNMRNFXMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine (CAS 1157140-21-0): A Chiral 4-Benzyloxyphenyl-Cyclopropanamine Building Block for LSD1/KDM1A Inhibitor Drug Discovery


(1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine is a chiral trans-2-arylcyclopropanamine derivative bearing a para-benzyloxyphenyl substituent. It belongs to the arylcyclopropanamine class and is employed as a versatile synthetic intermediate, most notably as the direct precursor to advanced LSD1 (KDM1A) demethylase inhibitors such as RN-1 (also designated LSD1 Inhibitor IV) [1]. Its para-benzyloxy substitution fundamentally distinguishes this scaffold from the unsubstituted parent compound tranylcypromine (trans-2-phenylcyclopropylamine), enabling a pronounced shift in enzyme inhibition profile from non-selective monoamine oxidase (MAO) inhibition toward potent and selective LSD1 inhibition [2].

Why Tranylcypromine or Unsubstituted 2-Phenylcyclopropanamine Cannot Substitute for (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine in LSD1-Targeted Research


Unsubstituted trans-2-phenylcyclopropylamine (tranylcypromine, TCP) exhibits weak LSD1 inhibition (Ki = 242 µM) with limited selectivity over MAO-A and MAO-B (kinact/KI values only 2.4- and 16-fold higher for MAO-A and MAO-B, respectively) [1]. In contrast, incorporating a para-benzyloxy substituent onto the phenyl ring—the defining structural feature of CAS 1157140-21-0—enables derivatives to achieve LSD1 IC50 values as low as 10–70 nM and reverses the selectivity profile, yielding sub-micromolar LSD1 inhibition with 7- to 278-fold selectivity over MAO-A and MAO-B [2]. Simply ordering unfunctionalized tranylcypromine will not provide the LSD1-directed potency or the selectivity window required for epigenetic target validation studies; the benzyloxy substitution is the critical pharmacophoric modification that enables this functional switch.

Quantitative Differentiation Evidence for (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine (CAS 1157140-21-0) Versus Unsubstituted and Alternative Arylcyclopropanamine Scaffolds


LSD1 Selectivity Profile Shift: RN-1 (Bearing the 4-Benzyloxyphenyl Scaffold) Versus Tranylcypromine (Unsubstituted Phenyl)

The 4-benzyloxyphenyl substitution fundamentally alters the enzyme selectivity profile of the cyclopropanamine scaffold. Tranylcypromine (TCP, unsubstituted 2-phenylcyclopropylamine) acts as a non-selective MAO inhibitor with weak LSD1 activity, whereas RN-1—synthesized directly from the target compound scaffold—reverses this selectivity, becoming a potent LSD1 inhibitor with substantially weaker MAO-A and MAO-B activity [1]. This selectivity switch is essential for applications requiring LSD1-specific target engagement without confounding MAO-mediated off-target effects.

LSD1 inhibitor Monoamine oxidase Selectivity window Epigenetics

LSD1 Inhibitory Potency Enhancement: Tranylcypromine (Ki = 242 µM) Versus 4-Benzyloxyphenyl Derivatives (IC50 = 10–70 nM)

Tranylcypromine is a weak, time-dependent irreversible LSD1 inhibitor with a reported Ki of 242 µM (kinact = 0.0106 s⁻¹) [1]. In contrast, compounds incorporating the 4-benzyloxyphenyl-cyclopropanamine scaffold—including RN-1 [2] and N1-((trans)-2-(4-(benzyloxy)phenyl)cyclopropyl)cyclohexane-1,4-diamine [3]—achieve nanomolar LSD1 IC50 values (10–70 nM and 40 nM, respectively). This represents an approximately 3,500- to 24,200-fold improvement in inhibitory potency driven by the para-benzyloxy substitution. Note: TCP Ki and derivative IC50 values arise from different assay formats (mechanism-based inactivation vs. fixed-time incubation); the fold improvement should be interpreted as an order-of-magnitude comparison rather than an exact ratio [1][2][3].

LSD1/KDM1A Irreversible inhibitor Mechanism-based inactivator Potency gain

Validated Key Intermediate in Multiple Clinical-Stage LSD1 Inhibitor Patent Families (Oryzon Genomics)

The trans-2-(4-(benzyloxy)phenyl)cyclopropanamine scaffold is explicitly designated as 'Intermediate B' in foundational Oryzon Genomics patents (US-9181198-B2, US-20130231342-A1) covering clinical LSD1 inhibitor candidates including iadademstat (ORY-1001) and vafidemstat (ORY-2001) [1]. This intermediate is used directly in reductive amination reactions with various aldehydes to generate diverse LSD1 inhibitor chemotypes [1]. In contrast, unsubstituted trans-2-phenylcyclopropylamine (tranylcypromine) lacks the benzyloxy handle necessary for potency and selectivity optimization and is not used as a direct precursor in these patent-protected clinical programs.

Synthetic intermediate LSD1 inhibitor Drug discovery Patent-enabling building block

Stereochemical Dependence of LSD1 Inhibition: (-)-Enantiomer Exhibits Approximately 20-Fold Higher Potency than (+)-Enantiomer for 4-Benzyloxyphenyl-Cyclopropanamine Derivatives

The stereochemistry of the cyclopropane ring critically determines LSD1 inhibitory activity. Patent data for 5-(((trans)-2-(4-(benzyloxy)phenyl)cyclopropylamino)methyl)-1,3,4-oxadiazol-2-amine, a derivative built directly from the target compound scaffold, demonstrates that the (-) stereoisomer is approximately 20-fold more potent against LSD1 than the corresponding (+) stereoisomer [1]. This stereochemical dependence underscores the necessity of sourcing the specific (1R,2S) configuration rather than racemic mixtures or alternative stereoisomers for applications where maximal LSD1 engagement is required.

Enantioselectivity Chiral resolution LSD1 inhibitor Stereochemistry-activity relationship

Primary Research and Industrial Applications for (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine (CAS 1157140-21-0) Based on Quantitative Differentiation Evidence


Synthesis of LSD1-Selective Chemical Probes Requiring Nanomolar Potency with a >50-Fold Selectivity Window Over MAO-A and MAO-B

The 4-benzyloxyphenyl scaffold enables the synthesis of LSD1 inhibitors (e.g., RN-1) that achieve LSD1 IC50 = 10–70 nM with selectivity ratios of 7–51× over MAO-A and 40–278× over MAO-B [1]. This selectivity window is directly attributable to the para-benzyloxy substitution and cannot be replicated with unsubstituted tranylcypromine (which preferentially inhibits MAO-A over LSD1). Research groups studying LSD1's epigenetic role in cancer, sickle cell disease, or viral latency should procure this intermediate to access LSD1-selective tool compounds rather than relying on pan-MAO/LSD1 inhibitors.

Structure-Activity Relationship (SAR) Programs Exploring 4-Position Derivatization for LSD1 Inhibitor Optimization

The free amine handle of (1R,2S)-2-[4-(benzyloxy)phenyl]cyclopropan-1-amine serves as the direct coupling point for reductive amination with diverse aldehydes, as demonstrated in Oryzon Genomics patents (Intermediate B → clinical candidate series) [2]. The 4-benzyloxy moiety itself is a privileged pharmacophore associated with highly potent MAO-B inhibition (reference compounds safinamide and sembragiline) [3], providing additional SAR exploration potential at the LSD1/MAO-B dual inhibition interface for neurodegenerative disease applications.

Enantiomerically Pure (1R,2S) Scaffold Procurement for Chiral LSD1 Inhibitor Candidate Synthesis

Patent evidence demonstrates that the (-) stereoisomer of benzyloxyphenyl-cyclopropanamine derivatives exhibits approximately 20-fold greater LSD1 inhibitory potency than the (+) stereoisomer [2]. For medicinal chemistry programs advancing toward lead optimization and candidate selection, sourcing the specific (1R,2S) enantiomer (CAS 1157140-21-0 specification) is essential—use of racemic material or alternative stereoisomers would compromise LSD1 potency by an order of magnitude, confounding SAR interpretation and candidate benchmarking.

In Vivo HbF-Inducing Pharmacology Studies in Sickle Cell Disease Models

RN-1, synthesized from the target compound scaffold, demonstrated statistically significant fetal hemoglobin (HbF) induction in humanized sickle cell disease (SCD) mice—achieving F-cell levels of 7.76 ± 1.13% at 2.5 mg/kg and 12.5 ± 1.85% at 5 mg/kg (P < 0.005 vs. control) [1]. In direct contrast, tranylcypromine (TCP) at equivalent dosing produced no significant increase in F-cell levels (4.9 ± 0.95%) [1]. For SCD pharmacology groups investigating LSD1-mediated γ-globin reactivation, the benzyloxyphenyl scaffold provides validated in vivo efficacy not achievable with TCP.

Quote Request

Request a Quote for (1R,2S)-2-[4-(Benzyloxy)phenyl]cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.